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molecular formula C11H13NO2 B162933 5-Methoxytryptophol CAS No. 712-09-4

5-Methoxytryptophol

Cat. No. B162933
M. Wt: 191.23 g/mol
InChI Key: QLWKTGDEPLRFAT-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-(5-methoxy-1H-indol-3-yl)ethanol (4.0 g, 20.92 mmol) in DCM (30 mL), CBr4 (7.98 g, 24.06 mmol) was added, then the reaction mixture was cooled to 0° C. and PPh3 (6.3 g, 24.0 mmol) was added. After stirring at rt for 2 h, the solvent was removed under reduced pressure. Purification was performed by FC (EtOAc/hex 3:1, Rf=0.31) to yield the title compound as a brown oil which turned into a solid during storage in the freezer. LC-MS conditions B: tR=0.78 min, [M+H]+=254.06.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7.98 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][CH2:13]O.C(Br)(Br)(Br)[Br:16].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:16][CH2:13][CH2:12][C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CCO
Name
Quantity
7.98 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC1=CNC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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